(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
The compound “(E)-3-(furan-2-yl)-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and two furan rings, which are oxygen-containing heterocyclic compounds. The “E” in the name indicates the geometry of the double bond, with the highest priority groups on opposite sides of the double bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and two furan rings. Pyrazole is a five-membered ring with two nitrogen atoms, and furan is a five-membered ring with an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and furan rings. Both of these functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .Scientific Research Applications
Chemical Synthesis and Derivatives Formation (E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, the compound has been used as a precursor for the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles derivatives. These processes involve alkylating the compound with corresponding halo compounds to afford N-alkylated products. Moreover, its condensation with monosaccharide aldoses yields sugar hydrazones, which can cyclize to form oxadiazoline derivatives, highlighting its potential in synthesizing complex organic structures with applications in medicinal chemistry and material science (El-Essawy & Rady, 2011).
Antimicrobial and Anticancer Activities Compounds derived from this compound have been evaluated for their biological activities, including antimicrobial and anticancer properties. Research has demonstrated that these derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal species. Some compounds have shown high cytotoxicity against cancer cell lines, such as the MCF-7 breast cancer cell line, indicating their potential as therapeutic agents in treating infectious diseases and cancer (Zaki, Al-Gendey, & Abdelhamid, 2018).
Molecular Docking and Pharmacological Potential Further studies involving molecular docking and pharmacological evaluations suggest that derivatives of this compound might possess significant biological activities. For example, molecular docking studies have identified that certain derivatives can bind effectively to biological targets, implying their potential as lead compounds in drug development. These findings underscore the importance of such compounds in the search for new and effective pharmacological agents (Karrouchi et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-13(17-14-8-9-3-1-5-19-9)11-7-10(15-16-11)12-4-2-6-20-12/h1-8H,(H,15,16)(H,17,18)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPVPGYHXMIZKS-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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